2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a tert-butylphenoxymethyl group at the 2-position and a 4-methoxybenzyl substituent at the 1-position of the heterocyclic core.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,3)20-11-15-22(16-12-20)30-18-25-27-23-7-5-6-8-24(23)28(25)17-19-9-13-21(29-4)14-10-19/h5-16H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRJOJUHFTLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The phenoxy and methoxybenzyl groups are then attached through nucleophilic substitution reactions, often using appropriate halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions are common, where halides are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole suggests several applications in medicinal chemistry:
- Anticancer Activity : Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This opens avenues for developing new antimicrobial agents based on the structure of this compound .
Biological Evaluations
The biological activity of this compound has been explored in several studies:
- Mechanism of Action : The interactions of this compound with biological targets are crucial for understanding its mechanism of action. These interactions may involve inhibition of specific enzymes or pathways relevant to cancer growth and microbial resistance .
-
Case Studies :
- In one study, derivatives based on benzimidazole showed significant antimicrobial effects against various strains, with some compounds exhibiting low MIC (Minimum Inhibitory Concentration) values, indicating strong antibacterial activity .
- Another investigation highlighted the anticancer potential of certain benzimidazole derivatives, where compounds demonstrated IC50 values lower than established drugs like 5-Fluorouracil, suggesting enhanced efficacy .
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s tert-butylphenoxymethyl group is distinct from triazole-thiazole systems (e.g., 9c in ) or cyano substituents (e.g., 34 in ), which are designed for enhanced hydrogen bonding or π-π interactions.
- Synthetic Efficiency: Yields vary significantly; compound 34 achieved 100% yield via NaOH-mediated cyclization in ethanol , whereas triazole-linked derivatives (e.g., 9c) required multi-step protocols with 65–78% yields .
Physicochemical Properties
Table 2: Spectral and Physical Data
Key Observations :
- Electronic Effects : The 4-methoxybenzyl group in the target compound and 3g introduces electron-donating methoxy signals at δ ~3.80 ppm in $ ^1H $ NMR.
- Steric Hindrance : The tert-butyl group in the target compound likely causes upfield shifts in adjacent protons, a feature observed in tert-butyl-containing analogs (e.g., 35b in ).
Biological Activity
The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and antiproliferative properties. This article synthesizes recent research findings, case studies, and structural analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzimidazole core substituted with a tert-butylphenoxy group and a methoxybenzyl group, which contribute to its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
-
Antibacterial Activity :
- The compound showed notable activity against Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics such as amikacin .
- In vitro tests revealed an MIC of 8 μg/mL against S. faecalis and 4 μg/mL against S. aureus, indicating strong antibacterial potential .
- Antifungal Activity :
Antiproliferative Effects
The antiproliferative effects of benzimidazole derivatives are particularly relevant in cancer research. The compound exhibited significant cytotoxicity against various cancer cell lines, including the MDA-MB-231 breast cancer cell line:
- Cytotoxicity Studies :
- The compound displayed an IC50 value of 16.38 μM , indicating strong antiproliferative activity . This suggests that the structural modifications enhance its ability to inhibit cancer cell growth.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of lipophilic groups such as tert-butyl and methoxy significantly enhances membrane permeability, facilitating better interaction with cellular targets:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity |
| Methoxy group | Enhances binding affinity |
| Benzimidazole core | Provides biological activity |
Case Studies
Several studies have explored the pharmacological profiles of similar benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A recent publication evaluated various benzimidazole derivatives for their antibacterial and antifungal activities. The findings indicated that compounds with similar structural features as our target compound showed promising results against both bacterial and fungal strains .
- Cytotoxicity in Cancer Research : Another study focused on the antiproliferative effects of benzimidazole derivatives on different cancer cell lines. The results highlighted that structural modifications could lead to enhanced cytotoxicity, supporting the potential use of these compounds in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with aldehydes under acidic conditions . Substitution at the 1- and 2-positions is achieved through nucleophilic aromatic substitution or alkylation. For example:
- Step 1 : Formation of the benzimidazole backbone using 4-methoxybenzylamine and tert-butylphenoxy-methyl precursors under reflux with catalytic HCl .
- Step 2 : Purification via column chromatography or recrystallization to isolate the final compound (typical yields: 50–89%) .
- Key Variables : Temperature (70–120°C), solvent choice (DMF, ethanol), and catalyst type (e.g., SiO₂ nanoparticles enhance reaction efficiency in similar benzimidazole syntheses ).
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?
- Analytical Workflow :
- FTIR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole ).
- NMR : NMR identifies substitution patterns (e.g., tert-butyl protons at δ 1.3 ppm; methoxybenzyl protons at δ 3.8 ppm) .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. experimental C/H/N ratios .
- Single-Crystal X-ray Diffraction : Resolves 3D conformation and torsional angles (e.g., dihedral angles between benzimidazole and aryl groups ).
Advanced Research Questions
Q. What computational and experimental strategies resolve contradictions in biological activity data for benzimidazole derivatives?
- Case Study : While some analogues show potent antibacterial activity (e.g., MIC = 2 µg/mL against S. aureus ), others exhibit antitumor effects (IC₅₀ = 10 µM in HeLa cells ).
- Methodology :
- Docking Studies : Compare binding affinities to bacterial enzymes (e.g., DNA gyrase) vs. human kinases .
- SAR Analysis : Modify substituents (e.g., replacing methoxy with trifluoromethyl groups) to enhance selectivity .
- In Vitro Validation : Use isogenic bacterial strains or CRISPR-edited cancer cells to isolate target pathways .
Q. How does the tert-butylphenoxy moiety influence the compound’s pharmacokinetic properties?
- Key Findings :
- Lipophilicity : LogP increases by ~1.5 units compared to non-tert-butyl analogues, improving membrane permeability .
- Metabolic Stability : The bulky tert-butyl group reduces cytochrome P450-mediated oxidation in liver microsomes (t₁/₂ > 120 min vs. 30 min for methyl analogues) .
- Experimental Design :
- In Silico Prediction : Use QSAR models (e.g., SwissADME) to optimize substituents for bioavailability.
- In Vivo Testing : Radiolabel the compound for biodistribution studies in rodent models .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the antimicrobial efficacy of structurally similar benzimidazoles?
- Hypothesis : Strain-specific resistance or assay variability (e.g., broth microdilution vs. agar diffusion).
- Resolution Framework :
- Standardized Protocols : Follow CLSI guidelines for MIC determination .
- Synergy Testing : Combine with β-lactams to assess potentiation effects (e.g., FIC index < 0.5 indicates synergy) .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| SiO₂ NPs | Ethanol | 80 | 89 | 98 | |
| HCl | DMF | 70 | 65 | 95 | |
| None | Toluene | 110 | 50 | 90 |
Table 2 : Biological Activity of Analogues
| Compound | Activity (IC₅₀/MIC) | Target | Source |
|---|---|---|---|
| 1-(4-Cl-benzyl)-2-(4-Cl-phenyl)-BIM | 2 µg/mL (S. aureus) | DNA gyrase | |
| 1-(4-F-phenyl)-2-(4-F-phenyl)-BIM | 10 µM (HeLa) | Topoisomerase II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
